6-Nitro-1H-pyrrolo[2,3-B]pyridine 6-Nitro-1H-pyrrolo[2,3-B]pyridine
Brand Name: Vulcanchem
CAS No.: 1060802-95-0
VCID: VC15996949
InChI: InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H,8,9)
SMILES:
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

6-Nitro-1H-pyrrolo[2,3-B]pyridine

CAS No.: 1060802-95-0

Cat. No.: VC15996949

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-1H-pyrrolo[2,3-B]pyridine - 1060802-95-0

Specification

CAS No. 1060802-95-0
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name 6-nitro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H5N3O2/c11-10(12)6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H,8,9)
Standard InChI Key PPRYSAUYXNANHF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C=CN2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Nitro-1H-pyrrolo[2,3-B]pyridine consists of a bicyclic framework where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. The nitro group at the 6-position introduces electronic effects that influence its reactivity and intermolecular interactions. The compound’s IUPAC name, 6-nitro-1H-pyrrolo[2,3-b]pyridine, reflects this substitution pattern.

Key structural parameters include:

  • Molecular Formula: C7H5N3O2\text{C}_7\text{H}_5\text{N}_3\text{O}_2

  • Exact Mass: 163.038177 g/mol

  • Topological Polar Surface Area (PSA): 74.5 Ų

The nitro group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution reactions.

Physicochemical Properties

The compound’s stability under standard conditions is evidenced by its high boiling point (437.6 \, ^\circ\text{C}) and moderate lipophilicity (LogP=0.44\text{LogP} = 0.44) . These properties are critical for its handling in laboratory settings and potential pharmacokinetic profiling.

PropertyValue
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Boiling Point437.6 \pm 25.0 \, ^\circ\text{C}
Flash Point218.5 \pm 23.2 \, ^\circ\text{C}
Vapour Pressure (25°C)0.0±1.0mmHg0.0 \pm 1.0 \, \text{mmHg}
Refractive Index1.741

Synthesis and Reaction Pathways

Synthetic Strategies

While direct literature on the synthesis of 6-Nitro-1H-pyrrolo[2,3-B]pyridine is scarce, analogous methodologies for pyrrolo[2,3-b]pyridine derivatives suggest viable routes. A common approach involves the nitration of preformed pyrrolopyridine frameworks. For example, the parent compound 1H-pyrrolo[2,3-b]pyridine may undergo electrophilic aromatic substitution using nitric acid (HNO3\text{HNO}_3) in the presence of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst . The reaction’s regioselectivity is governed by the directing effects of the existing heteroatoms, favoring nitro group incorporation at the 6-position.

Hypothetical Reaction Scheme:

  • Nitration:

    1H-pyrrolo[2,3-b]pyridine+HNO3H2SO46-Nitro-1H-pyrrolo[2,3-b]pyridine\text{1H-pyrrolo[2,3-b]pyridine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{6-Nitro-1H-pyrrolo[2,3-b]pyridine}

Industrial-Scale Production

Industrial synthesis likely employs continuous flow reactors to optimize temperature control and reagent mixing, ensuring high yields and minimal byproducts . Advances in catalytic systems and green chemistry principles may further enhance the sustainability of large-scale production.

Chemical Reactivity and Functionalization

Reduction of the Nitro Group

The nitro group in 6-Nitro-1H-pyrrolo[2,3-B]pyridine can be reduced to an amine using hydrogen gas (H2\text{H}_2) over a palladium catalyst. This transformation yields 6-Amino-1H-pyrrolo[2,3-b]pyridine, a valuable intermediate for further derivatization:

6-Nitro-1H-pyrrolo[2,3-b]pyridine+3H2Pd/C6-Amino-1H-pyrrolo[2,3-b]pyridine+2H2O\text{6-Nitro-1H-pyrrolo[2,3-b]pyridine} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{6-Amino-1H-pyrrolo[2,3-b]pyridine} + 2\text{H}_2\text{O}

Nucleophilic Substitution

The electron-deficient aromatic ring allows for nucleophilic aromatic substitution (NAS) at positions adjacent to the nitro group. For instance, reactions with amines or thiols under basic conditions can introduce diverse functional groups, expanding the compound’s utility in medicinal chemistry.

Applications in Scientific Research

Material Science

The compound’s planar structure and nitro functionality make it a candidate for organic semiconductors or nonlinear optical materials. Its high thermal stability further supports applications in high-performance polymers.

Challenges and Future Directions

Synthetic Limitations

Current synthetic routes for 6-Nitro-1H-pyrrolo[2,3-B]pyridine lack detailed optimization studies. Future research should focus on:

  • Developing regioselective nitration protocols.

  • Exploring microwave-assisted synthesis to reduce reaction times.

Biological Evaluation

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacokinetics and therapeutic potential. Priority areas include:

  • Anticancer Activity: Screening against cancer cell lines to assess apoptosis induction.

  • Anti-Inflammatory Effects: Evaluating PDE4B (Phosphodiesterase 4B) inhibition to mitigate cytokine storms.

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